4-Bromo-6-méthylpyrimidin-2-amine

Vue d'ensemble

Description

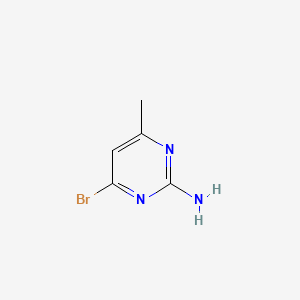

4-Bromo-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 6th position of the pyrimidine ring, along with an amino group at the 2nd position. It is widely used in various fields of scientific research due to its unique chemical properties.

Applications De Recherche Scientifique

4-Bromo-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and materials science for the development of novel compounds with desired properties.

Mécanisme D'action

Target of Action

4-Bromo-6-methylpyrimidin-2-amine is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity . They are recognized as valuable compounds in the treatment of cancer due to their resemblance in structure with the nucleotide base pair of DNA and RNA .

Mode of Action

Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance . They can upregulate the expression of p-53 and downregulate the expression of caspase-3, leading to cell cycle arrest and apoptosis, which results in cancer cell destruction .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways involved in cell cycle regulation and apoptosis .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.56 (iLOGP), indicating good bioavailability .

Result of Action

Pyrimidine derivatives are known to cause cell cycle arrest and apoptosis, leading to the destruction of cancer cells .

Analyse Biochimique

Biochemical Properties

4-Bromo-6-methylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with enzymes such as p38α mitogen-activated protein kinase (MAPK), which is involved in the regulation of inflammatory responses and cellular stress . The interaction between 4-Bromo-6-methylpyrimidin-2-amine and p38α MAPK is characterized by the binding of the compound to the active site of the enzyme, leading to its inhibition. This inhibition can result in the modulation of downstream signaling pathways and the reduction of pro-inflammatory cytokine production.

Cellular Effects

The effects of 4-Bromo-6-methylpyrimidin-2-amine on various types of cells and cellular processes have been extensively studied. In particular, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of p38α MAPK by 4-Bromo-6-methylpyrimidin-2-amine can lead to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) . Additionally, this compound has been found to affect cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of 4-Bromo-6-methylpyrimidin-2-amine involves its binding interactions with specific biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of p38α MAPK, leading to the inhibition of the enzyme’s activity . This inhibition results in the suppression of downstream signaling pathways, which can affect various cellular processes such as inflammation and stress responses. Furthermore, 4-Bromo-6-methylpyrimidin-2-amine has been shown to modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-6-methylpyrimidin-2-amine have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-methylpyrimidin-2-amine is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of p38α MAPK and prolonged suppression of pro-inflammatory cytokine production.

Dosage Effects in Animal Models

The effects of 4-Bromo-6-methylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit p38α MAPK and reduce inflammation without causing significant adverse effects . At higher doses, 4-Bromo-6-methylpyrimidin-2-amine can exhibit toxic effects, including weight loss and organ damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

4-Bromo-6-methylpyrimidin-2-amine is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of 4-Bromo-6-methylpyrimidin-2-amine from the body and help maintain its homeostasis. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of 4-Bromo-6-methylpyrimidin-2-amine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms involving specific membrane transporters . Once inside the cell, 4-Bromo-6-methylpyrimidin-2-amine can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 4-Bromo-6-methylpyrimidin-2-amine is critical for its activity and function. The compound has been found to localize in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 4-Bromo-6-methylpyrimidin-2-amine to specific organelles is mediated by targeting signals and post-translational modifications. For example, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, the localization of 4-Bromo-6-methylpyrimidin-2-amine to mitochondria can affect mitochondrial function and cellular metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methylpyrimidin-2-amine typically involves the bromination of 6-methylpyrimidin-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C to ensure selective bromination at the 4th position.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-6-methylpyrimidin-2-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The amino group at the 2nd position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Coupling Reactions: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) are used in the presence of arylboronic acids.

Major Products Formed:

- Substituted pyrimidines with various functional groups.

- Biaryl compounds through coupling reactions.

Comparaison Avec Des Composés Similaires

4-Bromo-2-methylpyridine: Similar structure but with a pyridine ring instead of pyrimidine.

6-Methylpyrimidin-2-amine: Lacks the bromine atom at the 4th position.

4-Chloro-6-methylpyrimidin-2-amine: Chlorine atom instead of bromine at the 4th position.

Uniqueness: 4-Bromo-6-methylpyrimidin-2-amine is unique due to the specific positioning of the bromine and methyl groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Activité Biologique

4-Bromo-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic effects, including anti-inflammatory and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-Bromo-6-methylpyrimidin-2-amine features a bromine atom at the 4-position and an amino group at the 2-position of the pyrimidine ring. Its chemical formula is CHBrN, with a molecular weight of approximately 188.02 g/mol. The compound is typically presented as a white crystalline solid, soluble in organic solvents.

The biological activity of 4-Bromo-6-methylpyrimidin-2-amine can be attributed to its interaction with various biomolecules and pathways:

1. Interaction with Enzymes:

- p38α MAPK Inhibition: The compound has been shown to inhibit p38α mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress regulation. This inhibition leads to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects.

2. Cell Cycle Regulation:

- Apoptosis Induction: Studies indicate that 4-Bromo-6-methylpyrimidin-2-amine can induce cell cycle arrest and apoptosis in cancer cells by disrupting key signaling pathways involved in cell proliferation and survival.

3. Biochemical Pathways:

- The compound influences several biochemical pathways, including those related to inflammation and immune response, contributing to its therapeutic potential in treating inflammatory diseases and cancers.

Pharmacokinetics

Pharmacokinetic studies suggest that 4-Bromo-6-methylpyrimidin-2-amine has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

Anticancer Activity

A study evaluated the antiproliferative effects of 4-Bromo-6-methylpyrimidin-2-amine on various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia). The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

Anti-inflammatory Effects

In vivo models have shown that administration of 4-Bromo-6-methylpyrimidin-2-amine significantly reduced inflammation markers in animal models of arthritis. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues compared to controls, supporting its potential as an anti-inflammatory agent.

Summary of Biological Activities

Propriétés

IUPAC Name |

4-bromo-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGNMKRPXKNSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717146 | |

| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5734-71-4 | |

| Record name | 4-Bromo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.